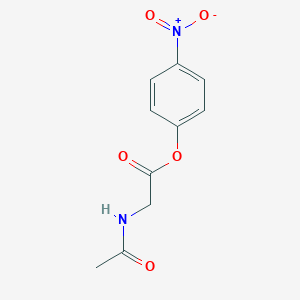

p-Nitrophenyl N-acetylglycinate

Description

BenchChem offers high-quality p-Nitrophenyl N-acetylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenyl N-acetylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foundational Principles: The Role of a Chromogenic Reporter

An In-Depth Technical Guide to p-Nitrophenyl N-acetylglycinate (CAS 3304-61-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on p-Nitrophenyl N-acetylglycinate (Ac-Gly-ONp), a chromogenic substrate integral to the study of hydrolase enzymes. Moving beyond a simple recitation of facts, this document provides an in-depth analysis of the compound's mechanism, practical applications, and the causality behind experimental design choices, ensuring a robust and reliable application in research and development settings.

In the fields of enzymology and high-throughput screening, the ability to quantify enzyme activity accurately and efficiently is paramount. p-Nitrophenyl N-acetylglycinate belongs to a class of synthetic substrates designed for this purpose.[1][] It is an intrinsically colorless molecule that, upon enzymatic cleavage of its ester bond, liberates p-nitrophenol. This released product acts as a visual reporter; under alkaline conditions, it converts to the p-nitrophenolate anion, which produces a distinct yellow color that can be precisely quantified using a spectrophotometer.[3] This direct correlation between color intensity and enzymatic product formation provides a powerful tool for kinetic analysis.

Physicochemical Profile and Handling

A thorough understanding of the substrate's properties is the first step in designing a validatable assay. These characteristics dictate storage, solvent selection, and concentration limits.

Table 1: Physicochemical Properties of p-Nitrophenyl N-acetylglycinate

| Property | Value | Source(s) |

| CAS Number | 3304-61-8 | [1][4] |

| Synonyms | N-Acetyl-glycine 4-nitrophenyl ester, Ac-Gly-ONp | [][4] |

| Molecular Formula | C10H10N2O5 | [][4] |

| Molecular Weight | 238.20 g/mol | [][4] |

| Appearance | White to slightly yellowish crystalline powder | [1][] |

| Solubility | Soluble in organic solvents like DMSO and ethanol.[5] | N/A |

| Storage | Store at 2-8°C or colder (<-15°C) for long-term stability.[][4] | N/A |

Expert Handling & Storage Insights: For optimal reproducibility, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO or ethanol and store them at -20°C.[5] Aqueous working solutions should be prepared fresh daily to minimize spontaneous hydrolysis, which can lead to elevated background absorbance and reduced assay sensitivity.

The Mechanism of Detection: From Cleavage to Color

The utility of p-Nitrophenyl N-acetylglycinate is predicated on a two-step process: enzymatic hydrolysis followed by a pH-dependent ionization.

-

Enzymatic Hydrolysis: A hydrolase enzyme (e.g., an esterase or protease with esterase-like activity) recognizes and binds to the substrate. The enzyme's catalytic machinery, often involving a nucleophilic residue like serine, attacks the carbonyl carbon of the ester bond.[6] This leads to the cleavage of the bond, releasing N-acetylglycine and p-nitrophenol (pNP).[3][7]

-

Chromogenic Shift: The released pNP is colorless in its protonated form. However, most enzyme assays are conducted at or above neutral pH. In an environment with a pH greater than its pKa (~7.1), pNP loses a proton to become the p-nitrophenolate anion. This anion is resonance-stabilized and exhibits a strong absorbance maximum around 405-410 nm, resulting in the characteristic yellow color.[3][8] The intensity of this color is directly proportional to the concentration of the product formed.

Figure 1. Reaction mechanism for the enzymatic detection of hydrolase activity.

Experimental Design: A Validated Protocol for Hydrolase Activity

This section provides a robust, step-by-step protocol for a continuous kinetic assay. The causality behind each step is explained to ensure the integrity of the generated data.

Objective: To quantify the kinetic activity of a hydrolase enzyme.

Core Principle: The rate of increase in absorbance at 405 nm is directly proportional to the rate of enzyme-catalyzed product formation, provided the substrate is not limiting (i.e., [S] >> Km).

Materials:

-

p-Nitrophenyl N-acetylglycinate (Ac-Gly-ONp)

-

Anhydrous DMSO or Ethanol

-

Purified enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl or Phosphate buffer, pH adjusted to the enzyme's optimum, typically 7.0-9.0)

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer with kinetic reading capabilities at 405 nm

Protocol Workflow:

Figure 3. Logical flow for a high-throughput screening (HTS) campaign.

Michaelis-Menten Kinetics

To determine key enzymatic parameters like Km (substrate affinity) and Vmax (maximum reaction rate), the assay is performed with a fixed enzyme concentration while varying the concentration of p-Nitrophenyl N-acetylglycinate. Plotting the initial velocities against substrate concentration allows for fitting to the Michaelis-Menten model, providing critical insights into the enzyme's catalytic efficiency and mechanism.

Ensuring Trustworthiness: A Self-Validating System

The scientific integrity of any assay rests on appropriate controls.

-

No-Enzyme Blank: Essential for quantifying and subtracting the rate of spontaneous substrate hydrolysis. This value should be low relative to the enzymatic rate.

-

Positive Inhibition Control: A known inhibitor of the target enzyme should be run to confirm the assay can detect inhibition.

-

Compound Interference Check: In HTS, library compounds must be pre-screened for intrinsic absorbance at 405 nm or for any reactivity that might interfere with the assay chemistry, preventing false positives or negatives.

By incorporating these controls, the assay becomes a self-validating system, ensuring that the observed results are a true reflection of enzyme activity.

References

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - MDPI - [Link]

-

Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. - ResearchGate - [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol - BioResources - [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - ResearchGate - [Link]

-

Enzymatic Degradation of p-Nitrophenyl Esters...by Sub1, a Suberinase... - PubMed Central - [Link]

-

Assays with p-Nitrophenyl linked Substrates - University of Massachusetts - [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - Computational and Structural Biotechnology Journal - [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PubMed - [Link]

-

p-Nitrophenyl Butyrate Assay - iGEM - [Link]

-

p-nitrophenyl N-acetyl-beta-D-glucosaminide | C14H18N2O8 | CID 102416 - PubChem - [Link]

-

Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem - [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PubMed Central - [Link]

-

Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed - [Link]

-

Extensive Hit Finding Solutions for High-Quality Hits - Eurofins Discovery - [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. static.igem.org [static.igem.org]

- 4. biosynth.com [biosynth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Nitrophenyl N-acetylglycinate: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of p-Nitrophenyl N-acetylglycinate, a versatile reagent with significant applications in biochemical research and pharmaceutical development. For clarity, it is important to distinguish this compound from the similarly named p-Nitrophenyl N-acetyl-β-D-glucosaminide. The focus of this document is p-Nitrophenyl N-acetylglycinate, also known as Acetyl-glycine 4-nitrophenyl ester (Ac-Gly-ONp). This compound is a critical intermediate in organic synthesis, particularly in peptide chemistry and in the development of prodrugs to enhance bioavailability.[1]

Core Chemical and Physical Properties

p-Nitrophenyl N-acetylglycinate is a stable, crystalline solid that serves as a valuable tool for researchers. Its chemical structure features an N-acetylated glycine molecule esterified with a p-nitrophenyl group. This p-nitrophenyl group is an excellent leaving group, a property that is central to its utility in chemical synthesis.

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][2] |

| Molecular Weight | 238.2 g/mol | [1][2] |

| Appearance | White to slightly yellowish powder | [1] |

| Purity | ≥ 99% (assay) | [1] |

| Storage Conditions | 0-8°C | [1] |

| CAS Number | 3304-61-8 | [1] |

Scientific Foundation and Applications

The primary utility of p-Nitrophenyl N-acetylglycinate stems from the electronic properties of the p-nitrophenyl group. As a strong electron-withdrawing group, it renders the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This characteristic is expertly exploited in several scientific domains:

Peptide Synthesis

In the realm of peptide synthesis, p-Nitrophenyl N-acetylglycinate functions as an activated ester. This activation facilitates the formation of a peptide bond with the free amino group of another amino acid or peptide chain. The p-nitrophenolate anion is a stable leaving group, which drives the reaction to completion. This method is a cornerstone of classical solution-phase peptide synthesis, prized for its precision and control in creating complex peptide molecules.[1]

Prodrug Development

The compound's structure is also advantageous in drug formulation. It can be used to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. By masking a functional group of a drug with the N-acetylglycinate moiety via a p-nitrophenyl ester linkage, its solubility and stability can be enhanced, ultimately improving its bioavailability.[1]

Enzyme Substrate and Mechanistic Probes

While not its primary application, p-nitrophenyl esters, in general, are widely used as chromogenic substrates for various enzymes. The enzymatic cleavage of the ester bond releases p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion. The rate of color formation can be monitored spectrophotometrically to determine enzyme activity.[3][4] For instance, related compounds like p-nitrophenyl alkanoates are used to screen for and study the reaction mechanisms of enzymes like OleA, a thiolase.[5]

Experimental Protocol: Synthesis of a Dipeptide using p-Nitrophenyl N-acetylglycinate

This protocol outlines a representative procedure for the synthesis of a simple dipeptide, N-acetylglycyl-alanine, using p-Nitrophenyl N-acetylglycinate as the activated glycine donor.

Objective: To demonstrate the use of p-Nitrophenyl N-acetylglycinate in a peptide coupling reaction.

Materials:

-

p-Nitrophenyl N-acetylglycinate (Ac-Gly-ONp)

-

L-Alanine

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., chloroform:methanol:acetic acid)

-

Ninhydrin stain

Procedure:

-

Dissolution of L-Alanine: In a clean, dry round-bottom flask, dissolve L-alanine (1.0 equivalent) in DMF. Add triethylamine (1.1 equivalents) to the solution to deprotonate the amino group of alanine, rendering it nucleophilic. Stir the solution at room temperature for 15 minutes.

-

Addition of the Activated Ester: To the stirring solution of L-alanine and TEA, add p-Nitrophenyl N-acetylglycinate (1.05 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the L-alanine spot and the appearance of a new, higher-running spot indicates product formation. The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dipeptide.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Self-Validation: The success of the synthesis can be validated by comparing the TLC of the purified product with the starting materials. Further characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the N-acetylglycyl-alanine dipeptide.

Visualizing the Workflow

The following diagram illustrates the key steps in the dipeptide synthesis protocol.

Caption: Workflow for the synthesis of a dipeptide.

Concluding Remarks

p-Nitrophenyl N-acetylglycinate is a powerful and versatile tool in the arsenal of chemists and biochemists. Its well-defined reactivity, stability, and the chromogenic nature of its by-product make it an invaluable reagent for both synthesis and analysis. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective utilization in research and development. For safety and handling information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]

References

-

PubChem. (n.d.). p-nitrophenyl N-acetyl-beta-D-glucosaminide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Hydrolysis of p-nitrophenyl N-acetyl-β-D-glucosaminide by the.... Retrieved from [Link]

-

PubChem. (n.d.). N-(4-acetyl-2-nitrophenyl)glycine. Retrieved from [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl N-acetyl-beta-D-galactosaminide. Retrieved from [Link]

- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.

-

Journal of Biological Chemistry. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]

-

ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. Retrieved from [Link]

-

PubMed. (1995). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(4-acetyl-2-nitrophenyl)glycine | C10H10N2O5 | CID 51342132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Nitrophenyl N-acetylglycinate: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Activated Esters in Synthetic Chemistry

In the landscape of modern organic and medicinal chemistry, the efficient formation of amide bonds is a cornerstone of synthesizing a vast array of molecules, from simple organic compounds to complex peptides and pharmaceuticals. p-Nitrophenyl N-acetylglycinate, chemically known as Acetyl-glycine 4-nitrophenyl ester, emerges as a significant reagent in this context. It is a pre-activated form of N-acetylglycine, designed for streamlined reactivity and controlled coupling reactions. The incorporation of the p-nitrophenyl group transforms the relatively unreactive carboxylic acid of N-acetylglycine into a good leaving group, thereby facilitating nucleophilic attack by amines to form amide bonds. This technical guide provides a comprehensive overview of the structure, formula, properties, and key applications of p-Nitrophenyl N-acetylglycinate, with a focus on its practical utility in research and development.

Chemical Structure and Formula

p-Nitrophenyl N-acetylglycinate is an ester derivative of N-acetylglycine and p-nitrophenol. The N-acetyl group protects the amine of the glycine backbone, while the p-nitrophenyl group activates the carboxyl terminus for coupling reactions.

Molecular Formula: C₁₀H₁₀N₂O₅[1]

Molecular Weight: 238.2 g/mol [1]

CAS Number: 3304-61-8[1]

Synonyms: Acetyl-glycine 4-nitrophenyl ester, Ac-Gly-ONp[1]

The two-dimensional structure of p-Nitrophenyl N-acetylglycinate is depicted below, illustrating the connectivity of the N-acetylglycine moiety and the p-nitrophenyl ester group.

Figure 1: 2D structure of p-Nitrophenyl N-acetylglycinate.

Physicochemical Properties

A summary of the key physicochemical properties of p-Nitrophenyl N-acetylglycinate is provided in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.2 g/mol | [1] |

| CAS Number | 3304-61-8 | [1] |

| Appearance | White to slightly yellowish powder | [1] |

| Purity | ≥ 99% (assay) | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Development

p-Nitrophenyl N-acetylglycinate is a versatile reagent with primary applications in organic synthesis and biochemical research.

Peptide Synthesis

The principal application of p-Nitrophenyl N-acetylglycinate is in solution-phase peptide synthesis .[1] The p-nitrophenyl ester acts as an activated carboxyl group, readily undergoing aminolysis with the N-terminus of an amino acid or peptide to form a new peptide bond. This method offers a controlled and efficient way to elongate peptide chains. The N-acetyl group serves as a simple protecting group for the N-terminus of the glycine unit.

The general mechanism involves the nucleophilic attack of the amino group of a second amino acid ester on the carbonyl carbon of the activated ester of p-Nitrophenyl N-acetylglycinate. The p-nitrophenolate ion is an excellent leaving group, driving the reaction forward.

Figure 2: General workflow of peptide bond formation.

Biochemical Assays

While less common than its application in synthesis, p-nitrophenyl esters are widely used as chromogenic substrates in various enzymatic assays.[2] Although specific protocols for p-Nitrophenyl N-acetylglycinate are not as prevalent as for simpler esters like p-nitrophenyl acetate, the principle remains the same. The ester can be hydrolyzed by certain proteases or esterases, leading to the release of p-nitrophenol. The resulting p-nitrophenolate ion, under alkaline conditions, has a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm. This allows for the kinetic analysis of enzyme activity.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol outlines a general procedure for the synthesis of a dipeptide using p-Nitrophenyl N-acetylglycinate and an amino acid ester.

Materials:

-

p-Nitrophenyl N-acetylglycinate

-

Amino acid methyl or ethyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of the Amino Acid Ester Free Base:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.

-

To this solution, add triethylamine (1.1 equivalents) dropwise at 0°C with stirring.

-

Stir the mixture for 15-30 minutes at 0°C to generate the free base of the amino acid ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve p-Nitrophenyl N-acetylglycinate (1.0 equivalent) in anhydrous DMF.

-

Add the solution of p-Nitrophenyl N-acetylglycinate to the freshly prepared amino acid ester free base solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Self-Validation and Causality:

-

Use of Anhydrous Solvents: The reaction is sensitive to water, which can hydrolyze the activated ester. Therefore, the use of anhydrous solvents is critical for high yields.

-

Base Selection: A non-nucleophilic base like TEA or DIPEA is used to deprotonate the amino acid ester hydrochloride without competing in the coupling reaction.

-

Reaction Monitoring: TLC is essential to determine the endpoint of the reaction and to ensure the consumption of the starting materials, preventing unnecessary side reactions or degradation.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the p-nitrophenol byproduct, and the base, leading to a purer product.

Conclusion

p-Nitrophenyl N-acetylglycinate serves as a valuable and efficient tool in the synthetic chemist's arsenal, particularly for the controlled synthesis of peptides. Its pre-activated nature simplifies coupling procedures and allows for mild reaction conditions. Understanding its structure, properties, and the causality behind its reactivity is key to its successful application in research and development. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

-

PubChem. N-(4-acetyl-2-nitrophenyl)glycine. National Center for Biotechnology Information. Available at: [Link]

- Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666.

Sources

An In-Depth Technical Guide to the Solubility and Stability of p-Nitrophenyl N-acetylglycinate

This guide provides a comprehensive technical overview of the solubility and stability of p-Nitrophenyl N-acetylglycinate, a key reagent in various biochemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for the effective handling and characterization of this compound.

Introduction: Understanding p-Nitrophenyl N-acetylglycinate

p-Nitrophenyl N-acetylglycinate, also known as Acetyl-glycine 4-nitrophenyl ester or Ac-Gly-ONp, is a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical development.[1][2] With the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.2 g/mol , it typically presents as a white to slightly yellowish powder.[1][2][] Its utility is often associated with its potential to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).[1][2] This guide will delve into the critical physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these characteristics is paramount for its effective use in experimental design and formulation development.

Solubility Profile of p-Nitrophenyl N-acetylglycinate

The solubility of a compound is a critical parameter that influences its utility in various applications, from enzymatic assays to drug formulation. While specific quantitative solubility data for p-Nitrophenyl N-acetylglycinate is not extensively published, its structural features and available information suggest certain solubility characteristics. It is described as having "unique solubility characteristics" by some suppliers, which necessitates empirical determination for specific applications.[]

Factors Influencing Solubility

-

Solvent Polarity : As a general principle, "like dissolves like." The p-Nitrophenyl N-acetylglycinate molecule possesses both polar (the nitro group, ester, and amide functionalities) and non-polar (the phenyl ring) regions. This amphiphilic nature suggests it will have limited solubility in highly polar solvents like water and better solubility in organic solvents. One study noted the use of acetonitrile as a co-solvent to improve its solubility in an aqueous buffer, which is a common strategy for such compounds.

-

Temperature : The solubility of solid compounds in liquid solvents generally increases with temperature. For p-Nitrophenyl N-acetylglycinate, gentle warming may enhance its dissolution, but this must be balanced with its thermal stability.

-

pH : The pH of an aqueous solution is not expected to significantly impact the solubility of p-Nitrophenyl N-acetylglycinate as it does not have readily ionizable acidic or basic functional groups within the typical working pH range for many biological assays. However, at extreme pH values, hydrolysis can occur, which would affect the apparent solubility as the compound degrades.

Summary of Solubility

The following table summarizes the known and inferred solubility of p-Nitrophenyl N-acetylglycinate. Researchers should consider this a starting point and perform their own solubility assessments for their specific experimental conditions.

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | Acetonitrile can be used as a co-solvent to increase solubility in aqueous buffers. |

| Ethanol | Soluble (inferred) | Generally, p-nitrophenyl esters show good solubility in ethanol. |

| Methanol | Soluble (inferred) | Similar to ethanol, methanol is a likely good solvent. |

| Acetonitrile | Soluble | Used as a co-solvent to aid dissolution in aqueous buffers. |

| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | A common solvent for compounds of this class for stock solution preparation. |

| Dichloromethane | Soluble (inferred) | Expected to be soluble based on its organic structure. |

Experimental Protocol for Determining Solubility

This protocol outlines a reliable method for determining the equilibrium solubility of p-Nitrophenyl N-acetylglycinate in a given solvent.

Objective: To determine the concentration of a saturated solution of p-Nitrophenyl N-acetylglycinate in a specific solvent at a controlled temperature.

Materials:

-

p-Nitrophenyl N-acetylglycinate (powder)

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spectrophotometer or HPLC system with a UV detector

-

Centrifuge

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of p-Nitrophenyl N-acetylglycinate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Clarification: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is crucial to avoid overestimation of solubility.

-

Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of p-Nitrophenyl N-acetylglycinate in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at a predetermined λmax) or HPLC-UV.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Self-Validation: The protocol's integrity is maintained by ensuring complete equilibration (testing at multiple time points until a plateau in concentration is reached) and by verifying the absence of solid material in the analyzed sample. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

Diagram of Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile of p-Nitrophenyl N-acetylglycinate

The stability of p-Nitrophenyl N-acetylglycinate is a critical consideration, as its degradation can impact experimental results and the shelf-life of formulations. The primary degradation pathway for p-nitrophenyl esters is hydrolysis of the ester bond.

Factors Influencing Stability

-

pH : The rate of hydrolysis of esters is highly dependent on pH. One supplier indicates that p-Nitrophenyl N-acetylglycinate is stable between pH 5 and 6, with limited stability above pH 7.5. This suggests that both acid- and base-catalyzed hydrolysis can occur. In alkaline conditions, the hydrolysis is expected to be more rapid, leading to the formation of p-nitrophenolate, which has a characteristic yellow color.

-

Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, for optimal stability, the compound and its solutions should be stored at cool temperatures. Supplier recommendations include storage at 0-8°C.[1][2]

-

Moisture : Due to the potential for hydrolysis, it is important to protect the solid compound from moisture during storage.

Degradation Pathway

The principal degradation pathway for p-Nitrophenyl N-acetylglycinate in aqueous media is the hydrolysis of the ester linkage. This reaction yields p-nitrophenol and N-acetylglycine.

Summary of Stability

The following table summarizes the known stability characteristics of p-Nitrophenyl N-acetylglycinate.

| Condition | Stability | Degradation Products | Notes |

| Solid State | Stable when stored in a cool, dry place. | - | Recommended storage at 0-8°C.[1][2] |

| Aqueous Solution (pH 5-6) | Relatively stable. | p-Nitrophenol, N-acetylglycine | This is the optimal pH range for stability in solution. |

| Aqueous Solution (pH > 7.5) | Limited stability; hydrolysis is accelerated. | p-Nitrophenol, N-acetylglycine | The formation of yellow p-nitrophenolate can be observed. |

| Aqueous Solution (Acidic pH) | Likely undergoes acid-catalyzed hydrolysis. | p-Nitrophenol, N-acetylglycine | The rate is generally slower than base-catalyzed hydrolysis. |

| Elevated Temperature | Decreased stability; hydrolysis rate increases. | p-Nitrophenol, N-acetylglycine | Avoid high temperatures for solutions and long-term storage. |

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of p-Nitrophenyl N-acetylglycinate in a solution under various conditions.

Objective: To determine the rate of degradation of p-Nitrophenyl N-acetylglycinate in solution as a function of pH and temperature.

Materials:

-

p-Nitrophenyl N-acetylglycinate

-

A series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of p-Nitrophenyl N-acetylglycinate in a suitable organic solvent where it is stable (e.g., acetonitrile).

-

Preparation of Test Solutions: Dilute the stock solution with the various pH buffers to a known initial concentration.

-

Incubation: Place the test solutions in temperature-controlled environments (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

-

Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding a small amount of acid to a sample from a basic solution before analysis.

-

Quantification: Analyze the concentration of the remaining p-Nitrophenyl N-acetylglycinate in each sample using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of p-Nitrophenyl N-acetylglycinate versus time for each condition. Determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.

Self-Validation: The use of a stability-indicating analytical method is crucial for this protocol. The method must be validated to demonstrate that the peak for p-Nitrophenyl N-acetylglycinate is not subject to interference from degradation products, impurities, or excipients. A mass balance analysis, where the increase in degradation products corresponds to the loss of the parent compound, can further validate the results.

Diagram of Stability Testing Workflow

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion

p-Nitrophenyl N-acetylglycinate is a valuable chemical entity whose efficacy in research and development is intrinsically linked to its solubility and stability. This guide has provided a framework for understanding and evaluating these critical properties. While comprehensive data in the public domain is limited, the principles and methodologies outlined herein offer a robust approach for researchers to characterize p-Nitrophenyl N-acetylglycinate for their specific applications. Adherence to systematic and well-validated protocols for determining solubility and stability will ensure the reliable and effective use of this compound.

References

-

Chem-Impex. Acetyl-glycine 4-nitrophenyl ester. [Link]

-

Chem-Impex. Ester 4-nitrophénylique d'acétylglycine. [Link]

-

Biotech GmBh. Diagnostic Tools. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc) Assay for Hexosaminidase Activity

Abstract and Introduction

The quantification of glycoside hydrolase activity is fundamental to numerous research areas, from clinical diagnostics of lysosomal storage diseases to industrial enzyme development and environmental soil science. This document provides a detailed technical guide for the robust and sensitive colorimetric assay of β-N-acetylglucosaminidase (EC 3.2.1.52), also known as hexosaminidase, using the chromogenic substrate p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc).

Hexosaminidases are enzymes that catalyze the hydrolysis of terminal N-acetyl-D-hexosamine residues from various glycoconjugates. The assay described herein relies on the enzymatic cleavage of the synthetic substrate PNP-GlcNAc. This reaction releases p-nitrophenol (pNP), a product that is colorless at the acidic or neutral pH required for optimal enzyme activity.[1][2] Upon alkalinization with a stop solution, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[3][4][5] The intensity of this color is directly proportional to the amount of pNP released, and thus, to the enzyme's activity. This guide explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure technical accuracy and reproducibility.

Scientific Principle of the Assay

The PNP-GlcNAc assay is a two-stage endpoint assay designed to accommodate the conflicting pH requirements of the enzyme and its chromogenic product.

Stage 1: Enzymatic Hydrolysis The reaction is initiated by mixing the enzyme sample with the PNP-GlcNAc substrate in a buffer optimized for the specific hexosaminidase being studied, typically in the acidic range (pH 4.4-5.5).[1][2] During incubation, the enzyme catalyzes the hydrolysis of the glycosidic bond in PNP-GlcNAc, yielding N-acetyl-D-glucosamine and p-nitrophenol (pNP).

Stage 2: Reaction Termination and Chromogen Development After a defined incubation period, a strong base (e.g., sodium carbonate or NaOH) is added. This serves two critical functions:

-

Stops the Reaction: The abrupt shift to a highly alkaline pH (≥10) denatures the enzyme, effectively terminating the reaction. This ensures that the measured activity corresponds precisely to the chosen incubation time.

-

Develops the Chromophore: The alkaline environment deprotonates the hydroxyl group of the p-nitrophenol (pKa ~7.1), converting it to the p-nitrophenolate anion. This anion is the chromogenic species responsible for the intense yellow color, which is then quantified spectrophotometrically.[6]

The relationship between absorbance and concentration is governed by the Beer-Lambert law, necessitating a standard curve generated with known concentrations of p-nitrophenol for accurate quantification.

Instrumentation and Materials

-

Instrumentation:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

-

Water bath or incubator set to the desired reaction temperature (e.g., 37°C).[5]

-

pH meter.

-

Analytical balance.

-

Calibrated pipettes and tips.

-

Vortex mixer.

-

Centrifuge (if samples contain particulates).

-

-

Reagents and Consumables:

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc, Substrate, CAS 3459-18-5).[1]

-

p-Nitrophenol (pNP, Standard, CAS 100-02-7).

-

Citric Acid (for buffer).

-

Sodium Citrate (for buffer).

-

Sodium Carbonate (Na₂CO₃, for Stop Solution).

-

Sodium Hydroxide (NaOH, alternative for Stop Solution).

-

Reagent-grade water.

-

Test tubes or 96-well microplates.

-

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate, soil extract).

-

Reagent Preparation

Scientist's Note: Accuracy in reagent preparation is paramount for reproducible results. Prepare buffers and standards with care, and always verify the pH of the final buffer solution.

-

0.1 M Citrate Buffer (pH 4.5):

-

Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

-

Mix the two solutions, monitoring with a pH meter, until the final pH is 4.5. This buffer is for the enzymatic reaction. The optimal pH may vary depending on the enzyme source and should be empirically determined if unknown.[2]

-

-

10 mM Substrate Stock Solution:

-

Dissolve 34.23 mg of PNP-GlcNAc in 10 mL of reagent-grade water.

-

This product is soluble in water; gentle warming (35°C) or sonication can be applied if needed.[1]

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

10 mM p-Nitrophenol (pNP) Standard Stock Solution:

-

Dissolve 13.91 mg of pNP in 10 mL of reagent-grade water.

-

Safety Note: p-Nitrophenol is toxic. Handle with appropriate personal protective equipment (PPE).

-

Store this stock solution in a dark bottle at 4°C.

-

-

0.5 M Sodium Carbonate (Stop Solution):

-

Dissolve 5.3 g of Na₂CO₃ in reagent-grade water and bring the final volume to 100 mL. This solution will terminate the reaction and develop the color.

-

Experimental Protocols

Part A: p-Nitrophenol Standard Curve

Rationale: A standard curve is essential to convert absorbance values into the absolute amount of product formed. It validates the linear response of the chromophore in your specific buffer system and instrument.

-

Prepare Standards: Dilute the 10 mM pNP Standard Stock Solution with 0.1 M Citrate Buffer (pH 4.5) to create a series of working standards. An example dilution series for a 1 mL final assay volume is shown in the table below.

-

Develop Color: To each tube/well containing the standard, add an equal volume of Stop Solution as used in the enzyme assay (e.g., 500 µL of standard + 500 µL of stop solution).

-

Measure Absorbance: Read the absorbance of each standard at 405 nm. Use a blank containing only citrate buffer and stop solution to zero the spectrophotometer.

-

Plot Data: Plot Absorbance (405 nm) on the y-axis versus the amount of pNP (in nmol) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99). The slope (m) represents the absorbance per nmol of pNP.

| Standard Tube | Volume of 10 mM pNP Stock (µL) | Volume of Citrate Buffer (µL) | Final pNP (nmol) in Tube |

| 1 (Blank) | 0 | 500 | 0 |

| 2 | 5 | 495 | 50 |

| 3 | 10 | 490 | 100 |

| 4 | 15 | 485 | 150 |

| 5 | 20 | 480 | 200 |

| 6 | 25 | 475 | 250 |

Part B: Enzyme Activity Assay

Rationale: This protocol measures the rate of pNP formation under conditions where the reaction is linear with respect to time and enzyme concentration. Including proper controls is non-negotiable for accuracy.

-

Assay Setup: For each enzyme sample, prepare three reaction tubes or microplate wells:

-

Sample: Contains the enzyme sample.

-

Sample Blank (Control 1): Contains the enzyme sample, but the stop solution is added before the substrate. This corrects for any endogenous color in the enzyme sample.

-

Substrate Blank (Control 2): Contains buffer instead of the enzyme sample. This corrects for the spontaneous, non-enzymatic hydrolysis of the substrate.[7]

-

-

Reaction Mixture:

-

Add 400 µL of 0.1 M Citrate Buffer (pH 4.5) to each tube.

-

Add 50 µL of the appropriately diluted enzyme sample to the "Sample" and "Sample Blank" tubes. Add 50 µL of buffer to the "Substrate Blank" tube.

-

Pre-incubate all tubes at the desired temperature (e.g., 37°C) for 5 minutes to allow them to reach thermal equilibrium.

-

-

Initiate Reaction:

-

Start the reaction by adding 50 µL of 10 mM PNP-GlcNAc substrate solution to the "Sample" and "Substrate Blank" tubes. Mix immediately.

-

For the "Sample Blank": Add 500 µL of Stop Solution first, then add the 50 µL of substrate.

-

Incubate all tubes for a predetermined time (e.g., 15-60 minutes). The ideal time should be within the linear range of the reaction, which may need to be determined empirically.

-

-

Terminate Reaction:

-

After the incubation period, stop the reaction in the "Sample" and "Substrate Blank" tubes by adding 500 µL of 0.5 M Sodium Carbonate solution. Mix well. A yellow color should develop instantly.

-

-

Read Absorbance:

-

If samples are turbid, centrifuge at high speed (e.g., 14,000 rpm) for 2 minutes and transfer the clear supernatant for reading.[5]

-

Measure the absorbance of all tubes at 405 nm.

-

Data Analysis and Calculations

-

Corrected Absorbance:

-

Calculate the net absorbance due to enzymatic activity: Net Absorbance = Absorbance (Sample) - Absorbance (Sample Blank) - Absorbance (Substrate Blank)

-

-

Calculate Amount of pNP Produced:

-

Use the linear equation from your pNP standard curve (y = mx + c, where y is absorbance and x is nmol of pNP). nmol pNP = (Net Absorbance - c) / m

-

Where 'm' is the slope of the standard curve and 'c' is the y-intercept.

-

-

Calculate Enzyme Activity:

-

Enzyme activity is typically expressed in units (U), where 1 U = 1 µmol of product formed per minute. Activity (nmol/min) = (nmol pNP) / (Incubation Time in min)

-

To determine specific activity, divide by the amount of protein in the assay. Specific Activity (nmol/min/mg) = [Activity (nmol/min)] / [Protein (mg) in the 50 µL sample]

-

Assay Validation and Troubleshooting

-

Linearity: To ensure the validity of your results, confirm that the reaction rate is linear with both time and enzyme concentration. Run pilot experiments with varying incubation times and enzyme dilutions.

-

Substrate Saturation: The substrate concentration used (1 mM in the final reaction) should ideally be saturating (i.e., at or above the Km value) to ensure the reaction rate is dependent only on the enzyme concentration. If analyzing enzymes with very high affinity, you may need to adjust the substrate concentration.[8]

-

Troubleshooting:

-

High Substrate Blank: May indicate substrate degradation. Prepare fresh substrate solution and store it properly.[7]

-

No Activity: Check buffer pH, enzyme viability, and incubation temperature. Ensure the stop solution is sufficiently alkaline.

-

Non-linear Results: The reaction may be proceeding too quickly. Reduce the incubation time or dilute the enzyme sample.

-

Summary of Key Assay Parameters

| Parameter | Recommended Value | Rationale / Notes |

| Substrate | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Chromogenic substrate for hexosaminidases.[1] |

| Final Substrate Conc. | 1.0 mM | Aims for substrate saturation.[8] |

| Reaction Buffer | 0.1 M Citrate Buffer | Provides optimal pH for many hexosaminidases.[2] |

| Reaction pH | 4.4 - 5.5 | Must be optimized for the specific enzyme source.[1] |

| Incubation Temp. | 37°C | Can be adjusted based on enzyme characteristics.[5] |

| Stop Solution | 0.5 M Na₂CO₃ | Terminates the reaction and develops color (pH > 10). |

| Detection Wavelength | 405 - 410 nm | Absorbance maximum for the p-nitrophenolate ion.[5] |

| Primary Control | Substrate Blank | Accounts for spontaneous substrate hydrolysis.[7] |

References

- Title: Assays with p-Nitrophenyl linked Substrates Source: Center for Dead Plant Studies URL

- Title: 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS - 3459-18-5 Source: Chemsynlab URL

-

Title: (A) Hydrolysis of p-nitrophenyl N-acetyl-β-D-glucosaminide by the... Source: ResearchGate URL: [Link]

-

Title: Accurately determining esterase activity via the isosbestic point of p-nitrophenol Source: SpringerLink URL: [Link]

-

Title: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update Source: Scielo URL: [Link]

-

Title: A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity Source: PubMed URL: [Link]

-

Title: SOP: Enzyme assays (pNP) Source: UIUC Soils Lab URL: [Link]

-

Title: I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? Source: ResearchGate URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 4. caymanchem.com [caymanchem.com]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. scielo.sa.cr [scielo.sa.cr]

- 7. researchgate.net [researchgate.net]

- 8. nrel.colostate.edu [nrel.colostate.edu]

Probing Cysteine Protease Activity: An Application Guide for Kinetic Studies Using p-Nitrophenyl N-acetylglycinate

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating robust and reproducible kinetic data. This guide provides a comprehensive overview and detailed protocols for the use of p-Nitrophenyl N-acetylglycinate (pNA-Gly) as a chromogenic substrate for the kinetic analysis of cysteine proteases, such as papain and related enzymes. By exercising full editorial control, this document is structured to offer not just a set of instructions, but a deeper understanding of the experimental rationale, ensuring both technical accuracy and practical utility in your research endeavors.

Introduction: The Utility of p-Nitrophenyl N-acetylglycinate in Protease Assays

p-Nitrophenyl N-acetylglycinate is a valuable tool for the continuous monitoring of certain protease activities. It belongs to the family of p-nitrophenyl (pNP) esters, which are widely employed as chromogenic substrates in enzyme kinetics. The core principle of these substrates lies in the enzymatic hydrolysis of the ester bond, which liberates the yellow-colored p-nitrophenolate anion under appropriate pH conditions. The rate of color formation is directly proportional to the rate of enzyme activity, allowing for a straightforward spectrophotometric assay.

While a broad range of pNP-based substrates exist, pNA-Gly and its analogs are particularly useful for assaying proteases with a specificity for glycine at the P1' position of the scissile bond. This guide will focus on the application of pNA-Gly for the kinetic characterization of cysteine proteases, a class of enzymes crucial in various physiological and pathological processes.

The Principle of the Assay: A Two-Step Enzymatic Reaction

The enzymatic hydrolysis of pNA-Gly by a cysteine protease, such as papain, follows a well-established two-step mechanism involving an acyl-enzyme intermediate.

Step 1: Acylation The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond. This results in the formation of a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release the first product, p-nitrophenol (pNP).

Step 2: Deacylation A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the N-acetylglycine and regenerating the free, active enzyme.

For many cysteine proteases under optimal conditions, the deacylation step is rate-limiting. The continuous release of p-nitrophenol, which in its phenolate form absorbs strongly at approximately 405 nm, provides a direct measure of the enzymatic reaction rate.

Caption: Simplified workflow of the two-step hydrolysis of pNA-Gly.

Essential Reagents and Equipment

A successful kinetic study hinges on the quality and proper preparation of all components.

| Reagent/Equipment | Specifications & Rationale |

| p-Nitrophenyl N-acetylglycinate | High purity grade. The integrity of the substrate is critical for accurate kinetic measurements. |

| Cysteine Protease | e.g., Papain, Ficin, Bromelain. Purified and of known concentration. The enzyme's purity will directly impact the specificity of the reaction. |

| Assay Buffer | e.g., Sodium phosphate or Tris-HCl. The buffer must maintain a stable pH at the enzyme's optimum and not interfere with the reaction. |

| Reducing Agent | e.g., Dithiothreitol (DTT) or L-cysteine. Essential for maintaining the catalytic cysteine residue in its reduced, active state.[1] |

| Activating Agent | e.g., EDTA. A chelating agent to remove any inhibitory heavy metal ions. |

| Organic Solvent | e.g., Dimethyl sulfoxide (DMSO) or Ethanol. For preparing a concentrated stock solution of the substrate, which may have limited aqueous solubility. |

| Stop Solution | e.g., Sodium carbonate or Sodium hydroxide. To terminate the reaction by drastically shifting the pH, which also ensures complete ionization of the p-nitrophenol product. |

| Spectrophotometer | Capable of measuring absorbance at 405 nm, preferably with temperature control (e.g., a microplate reader or a cuvette-based spectrophotometer). |

| Incubator/Water Bath | To maintain a constant and optimal temperature for the enzymatic reaction. |

Experimental Protocols

Reagent Preparation: The Foundation of a Reliable Assay

Expert Insight: The order of addition and freshness of reagents are critical. The reducing agent, in particular, should be added to the buffer shortly before use to prevent oxidation. The substrate is susceptible to spontaneous hydrolysis, especially at alkaline pH, so it should be added to the reaction mixture last to initiate the assay.

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.5, containing 2 mM EDTA and 5 mM DTT):

-

Prepare a 1 M stock solution of Sodium Phosphate buffer at the desired pH.

-

Prepare a 0.5 M stock solution of EDTA.

-

On the day of the experiment, dilute the phosphate buffer to 100 mM and the EDTA to 2 mM.

-

Just prior to use, add solid DTT to a final concentration of 5 mM. Mix until dissolved.

-

-

Substrate Stock Solution (e.g., 100 mM pNA-Gly in DMSO):

-

Accurately weigh the required amount of pNA-Gly.

-

Dissolve in high-purity DMSO to a final concentration of 100 mM. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Similar p-nitrophenyl esters are soluble in ethanol, which can be used as an alternative solvent.[2]

-

-

Enzyme Stock Solution (e.g., 1 mg/mL Papain):

-

Prepare a stock solution in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 4.5) for stability.

-

Determine the active enzyme concentration through titration or by using the manufacturer's activity specifications.

-

-

p-Nitrophenol Standard Curve:

-

Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.

-

Create a series of dilutions ranging from 0 to 100 µM in the assay buffer.

-

For each dilution, add the stop solution in the same proportion as in the enzyme assay to ensure the same final pH and complete ionization.

-

Measure the absorbance at 405 nm. The molar extinction coefficient (ε) for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹.[3]

-

Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

Caption: Workflow for the determination of enzyme kinetic parameters.

-

Prepare a Substrate Dilution Series: In a separate plate or tubes, prepare a 2-fold serial dilution of the pNA-Gly substrate stock solution in assay buffer to achieve a range of final concentrations (e.g., from 2x Km down to 0.1x Km).

-

Set up the Assay Plate:

-

Test Wells: Add a fixed volume of the enzyme solution (diluted in assay buffer to the desired final concentration) to each well.

-

No-Enzyme Control Wells: Add the same volume of assay buffer without the enzyme. This is crucial to correct for any spontaneous, non-enzymatic hydrolysis of the substrate.

-

No-Substrate Control Wells: Add the enzyme solution and assay buffer, but no substrate. This serves as a blank for the enzyme solution's absorbance.

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate dilutions to the corresponding wells.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: From Raw Absorbance to Kinetic Constants

-

Calculate Initial Velocities (v0):

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial linear portion of the curve. The slope of this line (ΔAbs/Δt) is the initial reaction rate.

-

Correct for spontaneous hydrolysis by subtracting the rate from the no-enzyme control wells.

-

Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitrophenol determined from your standard curve.

-

-

Determine Km and Vmax:

-

Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v0 = (Vmax * [S]) / (Km + [S])

-

Self-Validating Systems and Trustworthiness

A robust experimental design includes internal controls that validate the results.

-

Linearity of the Assay: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. Doubling the enzyme concentration should double the reaction rate.

-

Substrate Stability: The no-enzyme control is a critical self-validating component. A high rate of spontaneous hydrolysis indicates a problem with the substrate or buffer conditions.

-

Enzyme Activity: The activity of cysteine proteases is highly dependent on the presence of a reducing agent. A control without the reducing agent should show significantly lower or no activity.

Field-Proven Insights and Troubleshooting

| Observation | Potential Cause | Recommended Solution |

| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare the substrate stock solution fresh. Ensure the pH of the assay buffer is not too high. |

| Non-linear reaction progress curves | Substrate depletion or product inhibition. | Use a lower enzyme concentration or monitor the reaction for a shorter period. |

| Low or no enzyme activity | Oxidation of the catalytic cysteine. | Ensure the reducing agent is fresh and added to the buffer just before use. |

| Precipitation in wells | Poor solubility of the substrate at the final concentration. | Increase the percentage of organic solvent in the final reaction mixture (note: this may affect enzyme activity). |

References

-

Polgár, L. (1977). The pH dependence of pre-steady-state and steady-state kinetics for the papain-catalyzed hydrolysis of N-alpha-carbobenzoxyglycine p-nitrophenyl ester. Biochimica et Biophysica Acta (BBA) - Enzymology, 483(2), 324-331. [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249–273. [Link]

-

Shapiro, A. B. (2018). How to design a functional assay for a cysteine protease? ResearchGate. Retrieved from [Link]

Sources

Application Note: Quantitative Determination of N-acetyl-β-glucosaminidase (NAG) Activity

A Robust Colorimetric Assay for Kidney Injury and Lysosomal Research Using p-Nitrophenyl N-acetyl-β-D-glucosaminide

Executive Summary

N-acetyl-β-glucosaminidase (NAG) is a lysosomal hydrolase that has emerged as a highly sensitive and reliable biomarker for the early detection of renal injury.[1][2] Unlike traditional markers such as serum creatinine, elevated urinary NAG levels can indicate damage to the proximal tubular cells of the kidney before significant functional loss occurs.[3] This application note provides a comprehensive, field-tested protocol for the quantitative measurement of NAG activity in various biological samples, including urine, cell lysates, and tissue homogenates. The assay is based on the enzymatic hydrolysis of the chromogenic substrate p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which yields a yellow-colored product quantifiable by absorbance spectrophotometry. This robust and reproducible method is indispensable for researchers in nephrology, toxicology, and drug development for monitoring nephrotoxicity and studying lysosomal function.[4]

Assay Principle

The quantitative determination of NAG activity is achieved through a two-step enzymatic and chemical reaction.

-

Enzymatic Hydrolysis : In the first step, N-acetyl-β-glucosaminidase present in the sample catalyzes the hydrolysis of the colorless substrate, p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), at an optimal acidic pH (typically 4.4-5.5).[5][6] This reaction cleaves the substrate into two products: N-acetyl-D-glucosamine and p-nitrophenol (pNP).

-

Color Development : The reaction is terminated by the addition of a high-pH stop solution (e.g., sodium carbonate or sodium hydroxide). This alkaline environment instantly denatures the enzyme, halting the reaction, and ionizes the p-nitrophenol product to form the p-nitrophenoxide ion. This ion imparts a distinct yellow color to the solution, which can be measured spectrophotometrically at or near 405 nm. The intensity of the color is directly proportional to the amount of pNP produced and, therefore, to the NAG activity in the sample.

Figure 1: Principle of the colorimetric NAG assay.

Applications in Research and Drug Development

-

Early Detection of Kidney Damage : Urinary NAG is a premier biomarker for acute kidney injury (AKI) and diabetic nephropathy.[1][2] Its large molecular weight prevents it from being filtered by the glomerulus, so its presence in urine is a direct indicator of damage to the renal proximal tubules.[3]

-

Nephrotoxicity Screening : In drug development, this assay is crucial for evaluating the potential nephrotoxic side effects of candidate compounds.

-

Lysosomal Storage Disease Research : Deficiencies in lysosomal enzymes, including NAG, are linked to various genetic disorders. This assay can be used to study enzyme function in cultured cells from patients.

-

Environmental Toxicology : Monitoring urinary NAG is used to assess kidney damage from exposure to heavy metals and other environmental toxins.

Materials and Reagents

Equipment

-

Microplate reader capable of measuring absorbance at 400-410 nm.

-

Incubator or water bath set to 37°C.

-

Calibrated single and multichannel pipettes.

-

96-well clear, flat-bottom microplates.

-

Vortex mixer.

-

Standard laboratory glassware and consumables.

Reagents

-

p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) : Substrate. Store at -20°C, protected from light.[7]

-

p-Nitrophenol (pNP) : Standard for quantification. Store at -20°C, protected from light.[4]

-

Citrate Buffer (0.1 M, pH 4.5) : Assay Buffer.

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) : For Stop Solution.

-

Bovine Serum Albumin (BSA) : Optional, can be added to the assay buffer to stabilize the enzyme.

-

Ultrapure Water .

-

Sample Material : e.g., centrifuged urine, cell lysates, tissue homogenates.

Detailed Experimental Protocols

Reagent Preparation

| Reagent | Preparation Instructions | Storage & Stability |

| Assay Buffer | 0.1 M Citrate Buffer, pH 4.5. Dissolve 21.01 g of citric acid monohydrate in ~900 mL of ultrapure water. Adjust pH to 4.5 with 1 M NaOH, then bring the final volume to 1 L. | Store at 4°C for up to 1 month. |

| Substrate Solution | Prepare a 3-5 mM solution of pNP-GlcNAc in Assay Buffer. Expert Tip: The substrate can be difficult to dissolve. Gentle warming (37°C) and vortexing or shaking for up to an hour may be required.[8] Prepare fresh daily or store in aliquots. | Store at -20°C for up to 1 month. Protect from light.[4] |

| Stop Solution | 0.2 M Sodium Carbonate or 0.2 M NaOH. Dissolve 21.2 g of Na₂CO₃ or 8 g of NaOH in ultrapure water to a final volume of 1 L. | Store at room temperature. |

| pNP Stock Standard | Prepare a 10 mM stock solution of pNP in Assay Buffer. | Store at -20°C in light-protected aliquots. |

Preparation of p-Nitrophenol Standard Curve

A standard curve is essential for converting absorbance values into the absolute amount of product formed. It must be run with every assay.

-

Label 7 tubes (S0-S6).

-

Add 500 µL of Assay Buffer to tubes S1-S6.

-

Add 500 µL of the 10 mM pNP Stock Standard to tube S0 and 500 µL to tube S1. Vortex S1.

-

Perform serial dilutions: Transfer 500 µL from S1 to S2, vortex, and continue this process down to S6. Discard 500 µL from S6.

-

This creates standards with the following concentrations: 10 (S0), 5 (S1), 2.5 (S2), 1.25 (S3), 0.625 (S4), 0.313 (S5), and 0 (S6, Blank) mM.

-

For the assay plate, further dilute these standards 1:10 in the Stop Solution to mimic the final reaction conditions.[9][10] For example, mix 20 µL of each standard with 180 µL of Stop Solution.

Sample Preparation

-

Urine : Centrifuge urine samples to remove any sediment. If samples are highly concentrated, they may need to be diluted in Assay Buffer.

-

Cell/Tissue Lysates : Homogenize samples in a suitable lysis buffer (e.g., CelLytic™ M) and centrifuge to pellet debris. The supernatant is the sample. Determine the total protein concentration for normalization.

Assay Procedure (96-Well Plate Format)

-

Plate Setup : Design a plate map including wells for Standards, Samples, Sample Blanks, and a Reagent Blank. It is highly recommended to run all points in triplicate.

-

Add Samples/Standards :

-

Add 20 µL of each sample to its designated wells.

-

For Sample Blanks , add 20 µL of sample.

-

Add 20 µL of each pNP standard dilution (from step 4.2.5) to the standard wells.

-

Add 20 µL of Assay Buffer to the Reagent Blank wells.

-

-

Pre-incubation : Pre-warm the plate and the Substrate Solution to 37°C for 5-10 minutes.

-

Stop Blanks : Add 180 µL of Stop Solution to the Sample Blank wells before adding the substrate. This measures the intrinsic color of the sample.

-

Initiate Reaction : Add 80 µL of the pre-warmed Substrate Solution to all wells except the Sample Blanks.

-

Incubation : Incubate the plate at 37°C for 15-60 minutes. The optimal time depends on the enzyme activity in the samples and should be determined empirically to ensure the reaction remains in the linear range.

-

Stop Reaction : Add 180 µL of Stop Solution to all wells (except the Sample Blanks, which already received it). The yellow color will develop immediately.

-

Read Absorbance : Measure the absorbance at 405 nm (or a wavelength between 400-410 nm) using a microplate reader.[11]

Figure 2: General experimental workflow for the NAG assay.

Data Analysis and Calculation

-

Correct Absorbance Values :

-

Subtract the mean absorbance of the Reagent Blank (S6) from all standard and sample readings.

-

Subtract the mean absorbance of each Sample Blank from its corresponding sample reading.

-

-

Generate Standard Curve : Plot the corrected absorbance values for the pNP standards against their known concentrations (in nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration. The R² value should be >0.99.

-

Calculate pNP Produced : Use the standard curve equation to calculate the amount of pNP (in nmol) produced in each sample well.

-

Amount of pNP (nmol) = (Corrected Sample Absorbance - y-intercept) / slope

-

-

Calculate NAG Activity : The activity is typically expressed in Units per Liter (U/L), where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Activity (U/L) = (Amount of pNP (nmol) / (Incubation Time (min) * Sample Volume (mL))) * 1000

-

Note: The result is multiplied by 1000 to convert from µmol/mL/min (which is U/mL) to µmol/L/min (U/L). The sample volume is the initial volume added to the well (e.g., 0.02 mL).

For tissue or cell samples, activity is often normalized to the total protein content and expressed as U/mg of protein.

-

Critical Experimental Parameters and Scientific Rationale

-

pH Optimum : NAG is a lysosomal enzyme and thus exhibits optimal activity in an acidic environment. The use of a citrate buffer at pH 4.4-5.5 ensures the enzyme functions at its maximal rate.[6][12] Operating outside this range can lead to a significant underestimation of activity.

-

Temperature : Like most enzymatic reactions, the rate of NAG activity is temperature-dependent. 37°C is used to approximate physiological conditions and ensure a high reaction rate.[13] Inconsistent temperatures during incubation are a major source of variability.

-

Linearity of Reaction : The chosen incubation time must fall within the linear range of the reaction, where the product is formed at a constant rate. If the substrate becomes depleted or product inhibition occurs, the rate will slow, leading to inaccurate results. A time-course experiment is recommended during assay development to determine the optimal incubation period for the expected range of sample activities.[14]

-

Sample Blanks : Biological samples, particularly urine, can contain endogenous colored compounds or substances that interfere with absorbance readings.[15][16] A sample blank, where the reaction is stopped before it begins, is crucial to correct for this background noise and ensure the measured signal is solely from the enzymatic reaction.

-

Substrate Concentration : The concentration of pNP-GlcNAc should be at or near saturation to ensure the reaction rate is dependent on the enzyme concentration, not the substrate availability (approximating zero-order kinetics).

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Reagent Blank | 1. Spontaneous hydrolysis of substrate. 2. Contaminated buffer or water. 3. Substrate solution is old or was exposed to light. | 1. This is expected to some degree; ensure it is subtracted from all readings. 2. Use fresh, high-purity reagents. 3. Prepare substrate solution fresh or use a fresh aliquot from -20°C storage.[17] |

| Low or No Signal | 1. Inactive enzyme in sample (degradation). 2. Incorrect assay pH or temperature. 3. Incubation time too short. 4. Error in reagent preparation. | 1. Ensure proper sample storage (e.g., urine at 4°C or -20°C).[18] 2. Verify the pH of your buffer and the temperature of your incubator. 3. Increase incubation time, ensuring it remains in the linear range. 4. Re-prepare all solutions carefully. Run a positive control to validate reagents. |

| Poor Standard Curve (R² < 0.99) | 1. Pipetting errors during serial dilution. 2. Incorrect blanking. 3. Standard has degraded. | 1. Use calibrated pipettes and proper technique. Prepare fresh dilutions. 2. Ensure the correct blank value is subtracted. 3. Use a fresh aliquot of the pNP stock standard. |

| High Variability between Replicates | 1. Inconsistent pipetting. 2. Temperature variation across the plate during incubation. 3. Bubbles in wells. | 1. Use a multichannel pipette for adding common reagents. 2. Ensure the plate is evenly heated. Avoid stacking plates. 3. Inspect the plate for bubbles before reading and pop them with a clean pipette tip if necessary.[17] |

References

Click to expand

-

Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica Chimica Acta, 251(1), 53-64. Retrieved from [Link]

-

Gibey, R., Dupond, J. L., Alber, D., Leconte des Floris, R., & Henry, J. C. (1989). Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method. Clinica Chimica Acta, 183(2), 183-90. Retrieved from [Link]

-

Kuwabara, T. (1991). Clinical significance of urinary N-acetyl-beta-D-glucosaminidase and alanine aminopeptidase. Nihon Jinzo Gakkai Shi, 33(11), 1121-30. Retrieved from [Link]

-

Karaman, R. (2014). Enzyme+Activity+Phosphatase.doc. ResearchGate. Retrieved from [Link]

-

Yuen, C. T., Price, R. G., Chattagoon, L., Richardson, A. C., & Praill, P. F. (1982). Colorimetric Assay for N-Acetyl-β-D-glucosaminidase (NAG) in Pathological Urine Using the ω-Nitrostyryl Substrate. ResearchGate. Retrieved from [Link]

-

Li, S., et al. (2021). Urinary N-Acetyl-β-d-Glucosaminidase (NAG) Levels and Risk of Car. Dove Medical Press. Retrieved from [Link]

-

Anonymous. (n.d.). Labs 9 and 10. Retrieved from [Link]

-

Horak, E., Hopfer, S. M., & Sunderman, F. W. (1981). Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity. Clinical Chemistry, 27(7), 1180-5. Retrieved from [Link]

-

Zhou, J., et al. (2017). Effects of pH and temperature on the activity and stability of purified... ResearchGate. Retrieved from [Link]

-

Helier Scientific Ltd. (n.d.). Rapichrome® N-Acetyl-ß-D-glucosaminidase (NAG) Test kit. Retrieved from [Link]

-

Anonymous. (2016). Experiment 10 - Acid Phosphatase Enzyme Assay Introduction. WordPress.com. Retrieved from [Link]

-